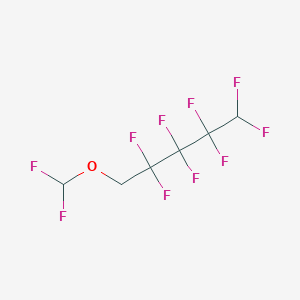

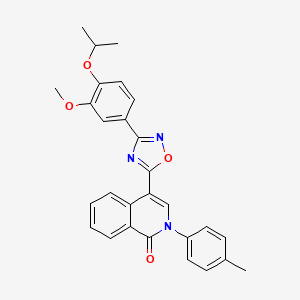

![molecular formula C11H7NOS2 B2709342 2-[5-(2-Thienylcarbonyl)-2-thienyl]acetonitrile CAS No. 339098-98-5](/img/structure/B2709342.png)

2-[5-(2-Thienylcarbonyl)-2-thienyl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(2-Thienylcarbonyl)-2-thienyl]acetonitrile, often referred to as 2T-CN, is a thiophene-based compound belonging to the family of heterocyclic compounds. It is a colorless solid with a molecular weight of 208.29 g/mol, and its structure consists of a thiophene ring with two acetyl groups attached. 2T-CN has a wide range of applications in the scientific and medical fields, including synthesis, drug development, and biomedical research.

Scientific Research Applications

Electrosynthesis and Polymer Modification

The electrosynthesis of poly(2,5-di-(2-thienyl)pyrrole) from acetonitrile solutions has demonstrated significant advancements in polymer science, particularly in the polymerization process and the solubility properties of the resulting polymers. This research has highlighted the polymer’s solubility in various organic solvents, its partial solubility in acetonitrile, and its unique solubility behavior upon electrochemical reduction, providing a new pathway for processability in material science (Carrasco et al., 1993).

Chemical Synthesis

A novel method for the chemical synthesis of functionalized arylzinc compounds from aromatic or thienyl bromides using a simple cobalt catalyst and zinc dust in acetonitrile has been developed. This procedure allows for the creation of a variety of functionalized aryl- and thienylzinc species, showcasing the versatility and simplicity of the method as an alternative to traditional procedures (Fillon, Gosmini, & Périchon, 2003).

Photocyclization and Molecular Transformation

Research on the photocyclization of tris(2-benzo[b]thienyl)methyl alcohol in acetonitrile has led to the formation of cyclopentanone compounds and benzo[b]thiophene-condensed tropone derivatives. This process, interpreted through di-π-methane rearrangement and trimerization of unsaturated bonds, opens up new avenues for molecular transformations in synthetic chemistry (Tanifuji, Huang, Shinagawa, & Kobayashi, 2002).

Electrochemical Studies

The electrochemical oxidation of 2,5-di-(-2-thienyl)-pyrrole in acetonitrile and the subsequent stripping of the electrogenerated conducting polymer highlight the importance of understanding the electrochemical behaviors of thienyl-based compounds. These studies provide insights into the polymerization, solubility, and structural properties of electrogenerated polymers, contributing to the development of novel conducting materials (Otero, Carrasco, Figueras, & Brillas, 1994).

properties

IUPAC Name |

2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NOS2/c12-6-5-8-3-4-10(15-8)11(13)9-2-1-7-14-9/h1-4,7H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXFNDXOHKVXSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC=C(S2)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(2-Thienylcarbonyl)-2-thienyl]acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

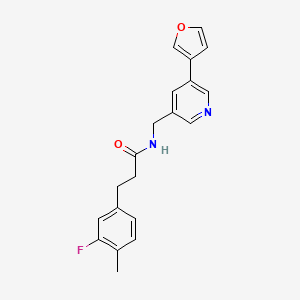

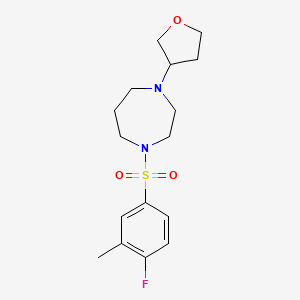

![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2709260.png)

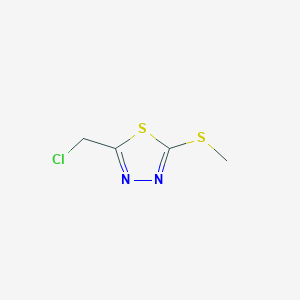

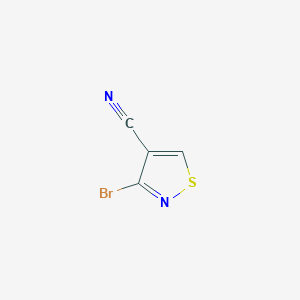

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2709263.png)

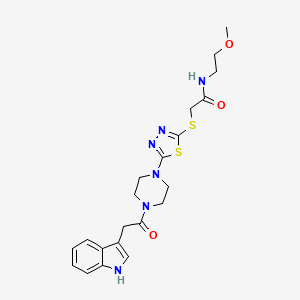

![2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2709266.png)

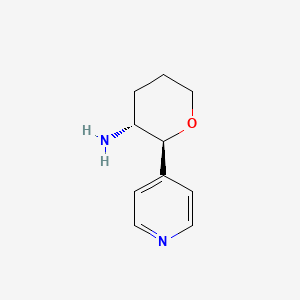

![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2709267.png)

![N-(5-chloro-2-methoxyphenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide](/img/structure/B2709274.png)

![N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2709277.png)